molecular formula C21H26N2O2 B5691118 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE

Cat. No.: B5691118
M. Wt: 338.4 g/mol
InChI Key: QNKXBHSXCYRVIK-UHFFFAOYSA-N
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Description

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE is a complex organic compound that features both piperazine and phenoxy groups

Properties

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16-6-4-8-19(14-16)25-15-21(24)23-12-10-22(11-13-23)20-9-5-7-17(2)18(20)3/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKXBHSXCYRVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE typically involves the reaction of 2,3-dimethylphenylpiperazine with 3-methylphenoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenoxy group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE
  • 1-[4-(2,3-DICHLOROPHENYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE

Uniqueness

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE is unique due to the presence of both 2,3-dimethylphenyl and 3-methylphenoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.

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